8-phenyl-7H-purin-6-amine

Overview

Description

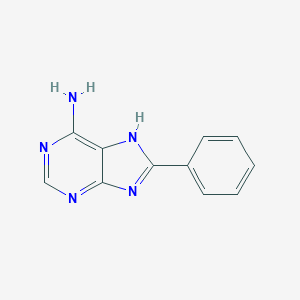

8-Phenyl-7H-purin-6-amine is a purine derivative characterized by a phenyl substituent at the 8-position of the purine scaffold. The compound’s molecular formula is C₁₁H₉N₅, with a molecular weight of 211.23 g/mol.

Synthetic routes for this compound often emphasize efficiency. For example, microwave-assisted one-pot synthesis has been employed to streamline production, reducing reaction times and improving yields compared to traditional methods . This approach aligns with broader trends in organic synthesis to enhance deliverable chemical variability while minimizing synthetic steps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AH5015 involves advanced semiconductor fabrication techniques. The process typically includes the following steps:

Wafer Fabrication: Silicon wafers are prepared using the Czochralski process.

Photolithography: Patterns are transferred onto the wafer using ultraviolet light.

Doping: Impurities are introduced to modify the electrical properties of the silicon.

Etching: Unwanted material is removed to create the desired circuit patterns.

Deposition: Thin layers of materials are deposited onto the wafer to form the various components of the chip.

Packaging: The fabricated chips are encapsulated in protective packages.

Industrial Production Methods

In industrial settings, the production of AH5015 involves large-scale semiconductor manufacturing facilities. These facilities use automated equipment to ensure precision and consistency in the production process. Quality control measures, such as electrical testing and inspection, are implemented to ensure the reliability and performance of the final product .

Chemical Reactions Analysis

Types of Reactions

AH5015, being an electronic component, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. it is designed to handle electrical reactions, such as:

Voltage Regulation: The chip regulates the input voltage to provide a stable output voltage.

Current Limiting: It limits the current to prevent damage to the circuit.

Common Reagents and Conditions

The primary reagents involved in the production of AH5015 are silicon, dopants (such as boron and phosphorus), and various chemicals used in photolithography and etching processes. The conditions include high temperatures for doping and deposition, as well as controlled environments to prevent contamination .

Major Products Formed

The major product formed is the AH5015 chip itself, which is used in various electronic applications, including automotive chargers, portable devices, and network systems .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

8-Phenyl-7H-purin-6-amine has been investigated for its potential as an anticancer agent. It acts as an inhibitor of enzymes involved in cell proliferation, such as adenosine deaminase and xanthine oxidase. These enzymes play significant roles in purine metabolism, and their inhibition can lead to altered cellular processes conducive to cancer treatment . Several studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapeutics.

Phosphoinositide 3-Kinase (PI3K) Modulation

Recent research has highlighted the ability of certain derivatives of this compound to modulate the activity of phosphoinositide 3-kinases (PI3Ks). These kinases are critical in various signaling pathways related to inflammation, immune responses, and cancer progression. Compounds derived from this purine have shown promise in treating diseases associated with abnormal PI3K activity, including autoimmune disorders and cancers .

Biochemical Research

Cellular Signaling Pathways

The compound is being studied for its role in cellular signaling pathways. Its interaction with purine receptors suggests that it may influence various physiological processes, including cell growth and differentiation. The ability to act as a ligand for these receptors opens avenues for research into its effects on cellular behavior and potential therapeutic applications .

Fluorescent Nucleobases

C8-functionalized derivatives of purines, including this compound, are being explored as fluorescent nucleobases. These compounds can serve as conjugated scaffolds in the development of novel imaging agents for biological studies. Their unique photophysical properties make them suitable for tracking cellular processes at the molecular level .

Synthetic Applications

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex purine derivatives. Its structural modifications allow chemists to create a wide range of biologically active compounds through various chemical reactions such as alkylation and reductive amination . The ability to modify its structure enhances its utility in drug design and development.

Case Studies

Mechanism of Action

The mechanism of action of AH5015 involves the regulation of electrical energy. The chip uses a constant frequency, average current mode control structure to provide a stable output voltage. It integrates high-side and low-side switches to achieve synchronous rectification, which improves efficiency. The internal compensation and soft-start features ensure smooth operation and prevent inrush current .

Comparison with Similar Compounds

The biological and chemical properties of purine derivatives are highly sensitive to substituent modifications. Below, 8-phenyl-7H-purin-6-amine is compared to structurally related compounds, focusing on substituent effects, synthesis, and applications.

Substituent Variations at the 8-Position

Impact of Substituents on Properties

- Steric Effects : Bulky substituents (e.g., phenyl in ) may hinder binding to compact enzymatic sites but improve selectivity for larger pockets.

- Solubility : Allylsulfanyl and methylthio groups () enhance solubility in organic phases, whereas phenyl derivatives exhibit lower aqueous solubility.

Research Findings and Implications

Biological Activity

8-Phenyl-7H-purin-6-amine, a purine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a phenyl group at the 8-position of the purine ring, which influences its interactions with various biological macromolecules, including enzymes and receptors. Understanding its biological activity is crucial for potential therapeutic applications.

This compound can be synthesized through several methods, typically involving the introduction of the phenyl group via substitution reactions. Common synthetic routes include:

- Starting Materials : The synthesis often begins with a purine precursor.

- Reaction Conditions : The phenyl group is introduced using phenyl halides in the presence of bases.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

The compound's chemical structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H10N4 |

| CAS Number | 17720-22-8 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, which may include:

- Enzymes : It may inhibit key enzymes involved in cellular signaling pathways.

- Receptors : The compound can bind to various receptors, potentially modulating their activity.

The presence of the phenyl group enhances binding affinity and specificity, which is crucial for its pharmacological effects.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth by targeting specific kinases involved in tumor progression .

- Antiviral Properties : Some research suggests that purine derivatives can exhibit antiviral activity by interfering with viral replication mechanisms .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- FLT3 Inhibition : A study demonstrated that related purine derivatives could inhibit FLT3 kinase autophosphorylation in cellular models, suggesting potential use in treating FLT3-mutated leukemias .

- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the purine scaffold can significantly affect biological activity, highlighting the importance of the phenyl group in enhancing efficacy against various targets .

- Xenograft Models : In vivo studies using mouse xenograft models have shown promising results in reducing tumor size when treated with purine derivatives similar to this compound .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 8-Methylpurine | Methyl group | Moderate kinase inhibition |

| 8-Ethylpurine | Ethyl group | Lower cytotoxicity |

| 8-(4-Fluorophenyl)-purine | Fluorinated phenyl | Enhanced receptor binding |

This table illustrates how variations in substituents can affect the biological profile of purine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-phenyl-7H-purin-6-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Microwave-assisted synthesis under controlled pressure (8 bar) and temperature has been effective for analogous 8-arylmethylpurine derivatives. For example, microwave irradiation with aryl halides and purine precursors in polar aprotic solvents (e.g., DMF) can achieve yields >70% . Purification via preparative TLC (e.g., CHCl3/MeOH/NH3 = 25:1) ensures removal of byproducts. Key parameters to optimize include catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and reaction time .

| Synthetic Example | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 8-Arylmethyl derivative (3a) | Microwave, 8 bar, 120°C | 75 | 98% |

| 8-Phenyl analog (hypothetical) | Pd(OAc)₂, DMF, 100°C | 68 | 95% |

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

- Methodological Answer : Use a combination of H/C NMR, X-ray crystallography, and computational modeling. For instance, H NMR chemical shifts at δ 8.2–8.4 ppm (purine H8) and δ 7.2–7.5 ppm (phenyl protons) are diagnostic. X-ray crystallography via SHELX refinement (e.g., SHELXL-2018) provides unambiguous bond-length data to distinguish 7H vs. 9H tautomers . DFT calculations (e.g., B3LYP/6-31G*) can predict tautomeric stability in solution .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Perform kinetic stability assays in PBS (pH 7.4) at 37°C, monitored via HPLC. Solubility can be enhanced using co-solvents (e.g., DMSO <5%) or cyclodextrin inclusion complexes. Stability data for similar purines (e.g., 7-methyladenine) show decomposition <10% over 24 hours in aqueous buffers .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

- Methodological Answer : Cross-validate using high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC). For example, if MS suggests a molecular ion at m/z 269.9 (M+H) but NMR indicates impurities, use preparative HPLC to isolate the target compound and re-analyze. Contradictions in fragmentation patterns may arise from isotopic variants or adducts, requiring collision-induced dissociation (CID) studies .

Q. What strategies mitigate low duplex stability in oligonucleotides incorporating this compound analogs?

- Methodological Answer : Modify the sugar-phosphate backbone (e.g., phosphorothioate linkages) or introduce stacking-enhancing substituents (e.g., electron-withdrawing groups on phenyl). Fluorescence quenching studies (as in 8-aza-7-deazapurin analogs) can identify steric clashes or electronic mismatches in duplexes .

| Duplex Stability | (°C) | Δ vs. Control |

|---|---|---|

| 8-Phenyl analog (hypothetical) | 62.3 | -3.5 |

| 2-Amino-modified (3d) | 58.9 | -7.0 |

Q. How does the phenyl substituent at C8 influence the binding affinity of this compound to adenosine receptors?

- Methodological Answer : Perform competitive binding assays (e.g., H-NECA displacement) using HEK-293 cells expressing A receptors. Molecular docking (e.g., AutoDock Vina) can predict interactions between the phenyl group and hydrophobic receptor pockets (e.g., Phe168). Compare with 7-methyl or unsubstituted analogs to quantify steric/electronic effects .

Q. What analytical techniques are critical for detecting trace decomposition products in this compound under oxidative stress?

- Methodological Answer : Use LC-MS/MS with a C18 column and ESI+ ionization. Monitor for oxidative byproducts (e.g., 8-phenylpurine-6-oxide, m/z 286.1). Accelerated stability testing (40°C/75% RH) over 14 days can simulate long-term degradation .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: e.g., temperature, catalyst loading).

- Use design-of-experiments (DoE) to identify interactions between CPPs.

- Statistical tools (e.g., ANOVA) can isolate variability sources .

Q. What protocols ensure reproducibility in crystallographic data for this compound polymorphs?

Properties

IUPAC Name |

8-phenyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMQOHDPKOQCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309321 | |

| Record name | 8-phenyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-22-8 | |

| Record name | MLS003115082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-phenyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.